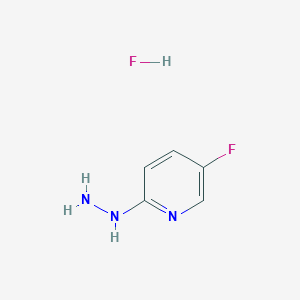
5-Fluoro-2-hydrazinylpyridine hydrofluoride
Cat. No. B8811072
M. Wt: 147.13 g/mol
InChI Key: DBDYPTUEVPYHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08399451B2
Procedure details


To 2,5-difluoropyridine (3 g, 26.1 mmol) was added hydrazine (1.636 ml, 52.1 mmol) and the contents were heated in a microwave at 120° C. for 1 h. Upon cooling, a white solid formed. The solid was collected by filtration, washed with ether and dried in vacuo to give 1.74 g of 5-fluoro-2-hydrazinylpyridine, hydrofluoride that was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.96 (1H, d, J=2.86 Hz), 7.42 (1H, td, J=8.80, 2.86 Hz), 7.35 (1H, br. s.), 6.73 (1H, dd, J=9.02, 3.74 Hz), 4.12 (2H, br. s.).


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[NH2:9][NH2:10]>>[FH:1].[F:8][C:5]1[CH:6]=[CH:7][C:2]([NH:9][NH2:10])=[N:3][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
1.636 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a white solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F.FC=1C=CC(=NC1)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.74 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
